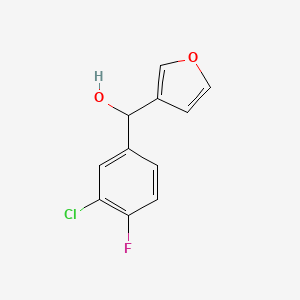

(3-Chloro-4-fluorophenyl)(furan-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Chloro-4-fluorophenyl)(furan-3-yl)methanol is an organic compound with the molecular formula C11H8ClFO2. It is a versatile small molecule scaffold that has garnered interest in various fields of scientific research due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-fluorophenyl)(furan-3-yl)methanol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with furan-3-ylmethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Chloro-4-fluorophenyl)(furan-3-yl)methanol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of novel materials and chemical intermediates.

Wirkmechanismus

The exact mechanism of action of (3-Chloro-4-fluorophenyl)(furan-3-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-4-fluorophenylboronic acid: Shares the 3-chloro-4-fluorophenyl moiety but differs in its functional group, making it useful in different types of chemical reactions.

3-Chloro-4-fluorophenyl isocyanate: Another compound with the same aromatic ring but with an isocyanate group, used in polymer chemistry.

Uniqueness: (3-Chloro-4-fluorophenyl)(furan-3-yl)methanol stands out due to the presence of both the furan and the 3-chloro-4-fluorophenyl groups, which confer unique reactivity and potential biological activity. This dual functionality makes it a valuable scaffold in various research domains .

Biologische Aktivität

(3-Chloro-4-fluorophenyl)(furan-3-yl)methanol is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, and enzyme inhibition activities, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a furan ring and a chlorofluorophenyl moiety, which are known to influence its biological activity. The presence of halogen atoms (chlorine and fluorine) is often associated with enhanced lipophilicity and biological interaction capabilities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of 3-chloro-4-fluorophenyl have been shown to scavenge DPPH radicals effectively, outperforming standard antioxidants like ascorbic acid. A comparative analysis of various derivatives revealed that the antioxidant activity follows a specific order:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 39 | 79.62 |

| 36 | 78.67 |

| 29 | 65.7 |

| Ascorbic Acid | 58.2 |

This data suggests that the introduction of the furan moiety can significantly impact antioxidant efficacy, with certain derivatives demonstrating up to 1.4 times the activity of ascorbic acid .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Notably, compounds incorporating the 3-chloro-4-fluorophenyl motif have shown promising cytotoxic effects against multiple cancer cell lines.

For example, a study assessed the cytotoxicity of similar compounds against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicated that compounds with the chlorofluorophenyl group exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective activity against certain cancer types .

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibition potential of this compound, particularly against tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production. The incorporation of the chlorofluorophenyl fragment has been shown to enhance inhibitory activity significantly.

Docking studies further supported these findings, indicating that this structural feature facilitates strong interactions within the catalytic site of tyrosinase from Agaricus bisporus. The results suggest that this compound could be a lead candidate for developing skin-whitening agents or treatments for hyperpigmentation .

Summary of Biological Activities

| Activity Type | Observations/Findings |

|---|---|

| Antioxidant | High DPPH scavenging activity; superior to ascorbic acid |

| Anticancer | Selective cytotoxicity against U-87 glioblastoma cells |

| Enzyme Inhibition | Effective inhibitor of tyrosinase; enhanced by structural modifications |

Case Studies

- Antioxidant Efficacy : A series of synthesized derivatives were tested for their DPPH scavenging ability, revealing that modifications in the furan and phenyl rings can lead to substantial increases in antioxidant capacity.

- Cytotoxicity Testing : The compound's derivatives were subjected to MTT assays on various cancer cell lines, highlighting their potential as anticancer agents with selective toxicity profiles.

- Tyrosinase Inhibition : Detailed molecular docking studies demonstrated how structural features contribute to binding affinities with tyrosinase, suggesting pathways for further drug development targeting skin disorders.

Eigenschaften

IUPAC Name |

(3-chloro-4-fluorophenyl)-(furan-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFO2/c12-9-5-7(1-2-10(9)13)11(14)8-3-4-15-6-8/h1-6,11,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISUFHLFXWGIIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=COC=C2)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.